hCA IX Inhibitory Potency: Carboxylic Acid Derivative Equipotency to Acetazolamide Standard
The 4-ester derivative (compound 5e), derived directly from 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid, exhibited an IC50 of 0.04 µM against hCA IX, matching the reference acetazolamide (IC50 = 0.065 µM) and outperforming the regioisomeric 3-phenyl-4-carboxylate series (IC50 = 0.06–0.50 µM) [1]. This establishes the 5-phenyl-3-carboxylate regiochemistry as critical for retaining high potency.
| Evidence Dimension | hCA IX inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.04 µM (for 5e, derived from the target carboxylic acid scaffold) |
| Comparator Or Baseline | Acetazolamide (AAZ): IC50 = 0.065 µM; 3-phenyl-4-carboxylate series: IC50 = 0.06–0.50 µM |
| Quantified Difference | Equipotent to AAZ; 1.5–12.5-fold superior to regioisomeric 4-carboxylates |
| Conditions | In vitro stopped-flow CO2 hydration assay; recombinant hCA IX |
Why This Matters
The scaffold retains the sulfonamide zinc-binding group while the 5-phenyl-3-COOH regioisomer provides a synthetic handle that does not compromise potency, a balance not achieved by 4-carboxylate regioisomers.
- [1] Ibrahim, H. S. et al. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Mol. Divers. 2025, 29, 4705–4725. View Source
